EverFluor-X-Alkyne
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Overview
Description
EverFluor-X-Alkyne, also known as BODIPY TMR-X Alkyne, is an orange-fluorescent dye with an alkyne functional group . This compound is reactive with azides in the copper-catalyzed click reaction . It is relatively insensitive to environmental changes and pH .
Synthesis Analysis
Alkynes, including EverFluor-X-Alkyne, can be synthesized through various methods. One such method involves the gold-catalyzed four-component multifunctionalization of alkynes . Another method involves alkyne metathesis, a synthetic method that has shown great potential in small molecule and polymer synthesis .Molecular Structure Analysis
The molecular structure of alkynes, including EverFluor-X-Alkyne, is characterized by a carbon-carbon triple bond. This triple bond contributes to the nonpolar bonding strength and the acidity of alkynes .Chemical Reactions Analysis
Alkynes, including EverFluor-X-Alkyne, undergo various chemical reactions. For instance, they can undergo fluorohydration via I(I)/I(III) catalysis . They can also undergo reactions via silver catalysis .Physical And Chemical Properties Analysis
Alkynes, including EverFluor-X-Alkyne, have unique physical and chemical properties. They are nonpolar due to slight solubility in polar solvents and are insoluble in water . They have slightly higher boiling points compared to alkanes and alkenes .Scientific Research Applications
Photoinduced Perfluoroalkylation
Perfluoroalkylation, a method for introducing multiple fluorine atoms into organic molecules, often employs photoinduced technology. This process uses photocatalysis to generate perfluoroalkyl radicals from perfluoroalkyl halides, which can then react with various substrates like alkenes, alkynes, and isocyanides. These methodologies are crucial in pharmaceutical and material sciences for incorporating perfluoroalkyl groups into molecular structures (Tang et al., 2022).
Gold-Catalyzed Hydrofluorination
Gold-catalyzed hydrofluorination of internal alkynes using hydrofluoric acid has been reported. This technique is notable for its economic feasibility and simplicity, allowing the creation of both symmetrical and unsymmetrical internal alkynes. Particularly, alkynes with a fluorinated group at the propargylic position can undergo regioselective hydrofluorination reactions (Gauthier et al., 2019).
Difluoroalkylation Reagents
Difluoroalkylation reactions have advanced significantly, with RCF2 radical generally proposed in these reactions' mechanisms. The most commonly used difluoroalkylation reagent, RCF2X, undergoes reduction to RCF2 radical, which can react with substrates like alkenes and alkynes. This process is important for the synthesis of various organic compounds (Dong et al., 2020).
Visible Light-Promoted Aliphatic C-H Arylation
This method utilizes visible light irradiation for the direct arylation of unactivated C(sp3)-H bonds with heteroarenes. Using Selectfluor as a hydrogen atom transfer reagent, a broad range of chemical feedstocks and complex molecules can undergo intermolecular C(sp3)-C(sp2) bond formation. This technique is particularly useful in pharmaceutical applications (Zhao & Jin, 2019).
Cu/Pd-Catalyzed cis-Borylfluoroallylation
The Cu/Pd-catalyzed cis-borylfluoroallylation of alkynes provides a general tactic for the preparation of monofluorinated alkene scaffolds. These scaffolds are widely used in drug discovery and organic synthesis due to their high regioselectivity and stereoselectivity (Suliman et al., 2021).
Copper and Zinc Copromoted Bromo(chloro)trifluoromethylation
This reaction employs trifluoromethanesulfonic anhydride as a trifluoromethylating reagent. Alkenes or alkynes react with this reagent in the presence of CuX2 and Zn powder, yielding bromo(chloro)trifluoromethylated products. The dual role of CuX2 as both catalyst and halide source is notable (Ouyang et al., 2020).
Oxidative Trifluoromethyl(thiol/selenol)ation
This process involves direct trifluoromethyl(thiol/selenol)ation of terminal alkynes, providing access to trifluoromethyl alkynes and related compounds. These reactions are significant due to their high atom economy and rapid synthesis of biologically important trifluoromethylated compounds (Hassanpour et al., 2021).
Blue Light Induced Difluoroalkylation
This method describes the difluoroalkylation of alkynes and alkenes through direct photoexcitation, providing a streamlined access to difluoroalkylated organic compounds. It is catalyst- and oxidant-free, making it an efficient approach for synthesizing difluoroalkylated compounds (Li et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1173281-82-7 |
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Product Name |
EverFluor-X-Alkyne |
Molecular Formula |
C26H29BF2N2O |
Molecular Weight |
434.33 |
Origin of Product |
United States |
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